

AX-15836: A Highly Selective ERK5 Kinase Inhibitor with Minimal Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AX-15836

Cat. No.: B605709

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For researchers, scientists, and drug development professionals, **AX-15836** emerges as a potent and exceptionally selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Extensive profiling demonstrates its minimal interaction with a broad range of other kinases, establishing it as a precise tool for investigating ERK5-specific functions.

AX-15836 exhibits a half-maximal inhibitory concentration (IC₅₀) of 8 nM for ERK5.^[1] Its remarkable selectivity is underscored by screening against more than 200 other kinases, where it displayed over 1,000-fold greater potency for ERK5.^[1] This high degree of selectivity minimizes the potential for off-target effects, a critical factor in both basic research and therapeutic development.

Comparative Analysis of Kinase Inhibition

The selectivity of **AX-15836** is a significant advantage over other less specific kinase inhibitors. While comprehensive data from the full kinase panel screening is not publicly detailed, the available information consistently points to its focused activity. A notable off-target interaction is with BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins, for which **AX-15836** has a dissociation constant (K_d) of 3,600 nM, indicating significantly weaker binding compared to its affinity for ERK5.^[1]

Target Kinase	IC50 / Kd	Selectivity vs. Off-Targets
ERK5	8 nM (IC50)[1]	>1,000-fold vs. >200 kinases[1]
BRD4	3,600 nM (Kd)[1]	-

Caption: Comparative inhibitory activity of **AX-15836** against its primary target, ERK5, and the known off-target, BRD4.

Experimental Protocols

The high selectivity of **AX-15836** was determined using the KiNativ™ platform, a powerful chemical proteomics approach for profiling kinase inhibitor interactions in a native cellular context.

KiNativ™ Kinase Profiling Protocol

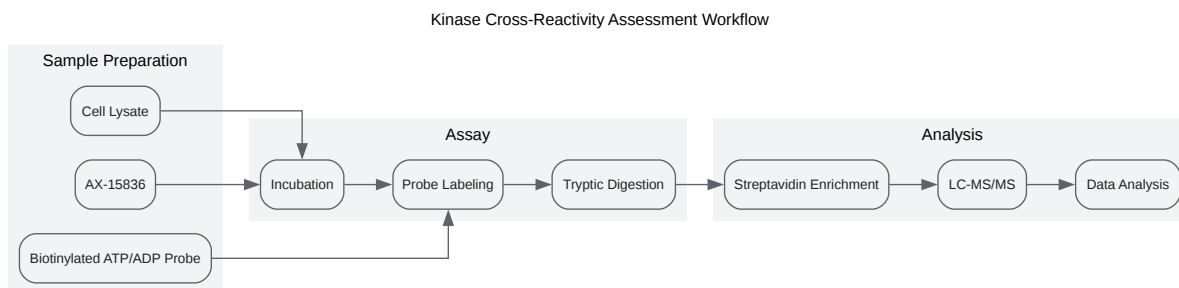
This method assesses the ability of a compound to compete with a biotinylated ATP or ADP probe for binding to the active site of kinases within a cell lysate.

- **Cell Lysate Preparation:** Cells are cultured and harvested. The cell pellet is lysed to release the native proteins, including kinases.
- **Inhibitor Incubation:** The cell lysate is incubated with the test compound (**AX-15836**) at various concentrations to allow for binding to its target kinases.
- **Probe Labeling:** A biotinylated acyl-phosphate probe (e.g., BHAcATP or BHAcADP) is added to the lysate. This probe covalently labels the catalytic lysine residue in the ATP-binding pocket of kinases that are not occupied by the inhibitor.
- **Tryptic Digestion:** The protein mixture is subjected to digestion with trypsin, which cleaves the proteins into smaller peptides.
- **Enrichment of Biotinylated Peptides:** The biotinylated peptides, representing kinases that were not inhibited by the test compound, are captured and enriched using streptavidin-coated beads.

- **LC-MS/MS Analysis:** The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
- **Data Analysis:** The degree of inhibition for each kinase is determined by comparing the abundance of its corresponding labeled peptide in the presence and absence of the inhibitor. This allows for the determination of IC₅₀ values and the assessment of selectivity across the kinome.

Visualizing the Experimental Workflow and Signaling Pathway

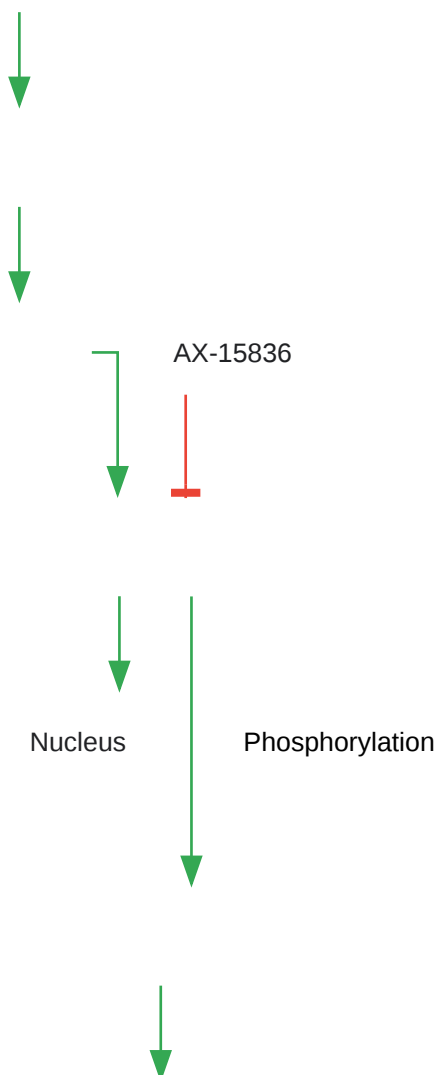
To further elucidate the context of **AX-15836**'s activity, the following diagrams illustrate the experimental workflow for assessing kinase cross-reactivity and the ERK5 signaling pathway.



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Caption: Workflow for determining kinase cross-reactivity using a probe-based competition assay.

Simplified ERK5 Signaling Pathway



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Caption: The ERK5 signaling cascade and the point of inhibition by **AX-15836**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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